[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) is an organic compound with the molecular formula C14H24O3Si2 It is characterized by the presence of two trimethylsilane groups attached to a methoxy-substituted phenylene ring through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 2-methoxy-1,4-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of ether linkages between the phenolic hydroxyl groups and the trimethylsilyl groups .
Industrial Production Methods
While specific industrial production methods for [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: Phenol and trimethylsilanol are the primary products.
Scientific Research Applications
[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a protecting group for phenolic hydroxyl groups.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active compounds and drug delivery systems.
Mechanism of Action
The mechanism of action of [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection to the phenolic hydroxyl groups, allowing selective reactions at other sites. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with tert-butyl groups instead of methoxy groups.
[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane): :
Properties
CAS No. |
73759-43-0 |
---|---|
Molecular Formula |
C13H24O3Si2 |
Molecular Weight |
284.50 g/mol |
IUPAC Name |
(2-methoxy-4-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C13H24O3Si2/c1-14-13-10-11(15-17(2,3)4)8-9-12(13)16-18(5,6)7/h8-10H,1-7H3 |
InChI Key |
JZDICGZDKZQBHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.